Ethyl 4-tert-butylbenzoate
Overview
Description
Ethyl 4-tert-butylbenzoate is an organic compound with the molecular formula C13H18O2. It is a benzoate ester derived from the formal condensation of 4-tert-butylbenzoic acid with ethanol. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-tert-butylbenzoate can be synthesized through esterification. One common method involves reacting 4-tert-butylbenzoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction proceeds as follows:
C6H4(CH3)3COOH+CH3CH2OH→C6H4(CH3)3COOCH2CH3+H2O
This reaction typically requires heating under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized catalysts are often employed to enhance yield and efficiency. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-tert-butylbenzoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield 4-tert-butylbenzoic acid and ethanol.
Transesterification: This compound can react with other alcohols in the presence of a catalyst to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Acidic or basic catalysts, such as sulfuric acid or sodium methoxide.
Major Products:
Hydrolysis: 4-tert-butylbenzoic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Ethyl 4-tert-butylbenzoate has diverse applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Fragrance Industry: Due to its aromatic properties, it is used as a fragrance ingredient in perfumes and cosmetics.
Material Science: It is utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 4-tert-butylbenzoate primarily involves its ester functional group. The ester linkage can undergo hydrolysis or transesterification, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
- Methyl 4-tert-butylbenzoate
- Butyl 4-tert-butylbenzoate
- Isopropyl 4-tert-butylbenzoate
This compound stands out due to its balanced hydrophobic and hydrophilic regions, making it versatile for various applications .
Properties
IUPAC Name |
ethyl 4-tert-butylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQWHXBLFOERRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60968894 | |
Record name | Ethyl 4-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5406-57-5 | |
Record name | Ethyl 4-(1,1-dimethylethyl)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5406-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(1,1-dimethylethyl)benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005406575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC7038 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7038 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 4-tert-butylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60968894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(1,1-dimethylethyl)benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.059 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 4-tert-butylbenzoate in the synthesis of the OXD-7 molecule?
A1: this compound serves as a precursor in the multi-step synthesis of OXD-7 []. It undergoes a reaction with hydrazine hydrate to produce 4-(t-butyl)benzoyl hydrazine. This hydrazine derivative plays a crucial role in building the OXD-7 structure by reacting with m-phthaloyl chloride.
Q2: Are there alternative synthesis routes for OXD-7 that don't involve this compound?
A2: The provided research focuses specifically on the synthesis route involving this compound []. While alternative routes might exist, they are not explored in this study. Further research would be necessary to identify and compare different synthesis pathways for OXD-7.
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